(S)-Pmpa

Stereochemistry Enantiomer Antiviral Activity

(S)-PMPA is the stereochemically pure (S)-enantiomer of Tenofovir, a nucleotide analogue reverse transcriptase inhibitor (NtRTI). It is the less active isomer, essential as a chiral reference standard for HPLC method validation, enantioselective metabolism studies, and a definitive negative control in antiviral assays. Unlike the active (R)-enantiomer, (S)-PMPA enables precise structure-activity relationship (SAR) investigations and off-target immunomodulatory research. Generic substitution with the racemate or (R)-isomer is scientifically invalid and compromises data integrity. Procure only stereochemically defined material for rigorous, reproducible research.

Molecular Formula C9H14N5O4P
Molecular Weight 287.21 g/mol
CAS No. 147127-19-3
Cat. No. B041391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Pmpa
CAS147127-19-3
SynonymsP-[[(1S)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]-phosphonic Acid;  (S)-9-(2-Phosphonomethoxypropyl)adenine;  (S)-PMPA
Molecular FormulaC9H14N5O4P
Molecular Weight287.21 g/mol
Structural Identifiers
SMILESCC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O
InChIInChI=1S/C9H14N5O4P/c1-6(18-5-19(15,16)17)2-14-4-13-7-8(10)11-3-12-9(7)14/h3-4,6H,2,5H2,1H3,(H2,10,11,12)(H2,15,16,17)/t6-/m0/s1
InChIKeySGOIRFVFHAKUTI-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-PMPA (CAS 147127-19-3): Stereochemical Reference Standard and Key Intermediate in Tenofovir Prodrug Development


(S)-PMPA, also known as (S)-Tenofovir or (S)-GS-1278 (CAS 147127-19-3), is the less active S-enantiomer of Tenofovir, an acyclic nucleoside phosphonate that serves as a nucleotide reverse transcriptase inhibitor (NRTI) . While its (R)-enantiomer constitutes the active pharmaceutical ingredient in clinically deployed prodrugs such as tenofovir disoproxil fumarate (TDF) and tenofovir alafenamide (TAF), (S)-PMPA functions primarily as a chiral reference standard for analytical method development, an impurity marker in pharmaceutical quality control, and a critical intermediate in the synthesis of tenofovir alafenamide .

Stereochemical Integrity and Analytical Specificity: Why (S)-PMPA (CAS 147127-19-3) Is Not Interchangeable with Generic Tenofovir or Alternative Prodrugs


Generic substitution fails at multiple levels when (S)-PMPA (CAS 147127-19-3) is considered. First, at the stereochemical level, (S)-PMPA is the therapeutically inactive S-enantiomer of Tenofovir and cannot be substituted for the active (R)-enantiomer in any antiviral application . The Guide to Pharmacology database explicitly notes that the R-enantiomer is more effective at inhibiting retroviruses than the S-enantiomer [1]. Second, at the prodrug level, the parent compound (R)-PMPA (Tenofovir) exhibits poor oral bioavailability and requires delivery as either the disoproxil fumarate (TDF) or alafenamide (TAF) prodrug [1], with the two prodrugs demonstrating fundamentally different pharmacokinetic profiles, safety margins, and target tissue distributions that preclude simple interchange [2]. Third, at the analytical reference material level, (S)-PMPA serves as a critical impurity marker for chiral purity assessment in TAF manufacturing, and substitution with an uncharacterized or lower-purity material directly compromises regulatory compliance in ANDA submissions [3].

Quantitative Differentiation Evidence for (S)-PMPA (CAS 147127-19-3): Stereochemical, Prodrug, and Safety Comparative Data


Stereochemical Activity Differential: (S)-PMPA Exhibits Markedly Reduced Antiviral Potency Relative to the (R)-Enantiomer

The R-enantiomer of PMPA (Tenofovir) exhibits substantially greater antiviral potency than the S-enantiomer. This stereochemical specificity underpins the exclusive clinical use of the R-enantiomer in prodrug formulations [1]. The Guide to Pharmacology database states that 'the R-enantiomer is more effective at inhibiting retroviruses than the S-enantiomer' [1].

Stereochemistry Enantiomer Antiviral Activity

TAF versus TDF: Superior Intracellular Targeting and Reduced Systemic Exposure

Tenofovir alafenamide (TAF), the advanced phosphonamidate prodrug incorporating the (R)-PMPA core, was specifically engineered to deliver greater plasma stability and preferential intracellular activation compared to tenofovir disoproxil fumarate (TDF) [1]. This prodrug differentiation enables substantially lower oral dosing while achieving higher concentrations of the active tenofovir diphosphate metabolite in target lymphoid cells [1].

Prodrug Pharmacokinetics Intracellular Targeting

Renal and Bone Safety Differentiation: TAF Demonstrates Significantly Improved Safety Profile versus TDF

Tenofovir disoproxil fumarate (TDF) has been consistently associated with renal toxicity and reduced bone mineral density, whereas tenofovir alafenamide (TAF) was designed to mitigate these off-target effects [1]. A retrospective cohort study demonstrated that TAF exhibited significantly better renal and bone safety profiles than TDF after 12 months of treatment while maintaining equivalent antiviral efficacy [2].

Renal Safety Bone Mineral Density Safety Profile

Long-Term Bone Density Improvement with TAF Switch: Prospective Multinational Evidence

In a prospective, multinational study of chronic hepatitis B patients switched to TAF from various nucleos(t)ide analogues, spine bone density improved significantly at 24 months post-switch while renal function remained stable [1]. This contrasts with the established bone mineral density loss associated with long-term TDF administration [2].

Bone Mineral Density Long-term Safety Clinical Switching

Intracellular PBMC Pharmacokinetics: TAF Achieves Higher Intracellular Tenofovir Diphosphate Concentrations with Lower Plasma Exposure

A comparative intraindividual pharmacokinetic study of patients switched from TDF to TAF demonstrated that TAF achieves higher intracellular concentrations of the active tenofovir diphosphate metabolite in peripheral blood mononuclear cells (PBMCs) while simultaneously maintaining substantially lower plasma tenofovir concentrations [1].

Intracellular Pharmacokinetics PBMC Tenofovir Diphosphate

Analytical Purity and Regulatory Compliance: (S)-PMPA as an Impurity Marker in TAF Manufacturing

(S)-PMPA (CAS 147127-19-3) serves as a critical optical impurity marker for the chiral analysis of (R)-tenofovir intermediates during tenofovir alafenamide fumarate synthesis [1]. Analytical methods employing polysaccharide-coated chiral stationary phases by normal-phase HPLC have been developed to quantify (S)-tenofovir phenyl ester and (S)-tenofovir diphenyl ester impurities against the active (R)-enantiomer intermediates [1].

Chiral Purity Analytical Method Validation Regulatory Compliance

Optimal Research and Industrial Applications for (S)-PMPA (CAS 147127-19-3) Based on Differentiated Evidence


Chiral Impurity Reference Standard for Tenofovir Alafenamide (TAF) Manufacturing and ANDA Submissions

(S)-PMPA is the optimal reference material for quantifying the (S)-enantiomer impurity in (R)-tenofovir intermediates during TAF synthesis, as demonstrated by validated normal-phase HPLC methods employing polysaccharide-coated chiral stationary phases [1]. This application is critical for achieving the high diastereomeric purity (99% de) required for regulatory compliance in ANDA submissions and commercial production [1].

Analytical Method Development and Validation for Tenofovir Prodrug Bioequivalence Studies

Given the substantial pharmacokinetic differences between TAF and TDF, including the >90% reduction in systemic tenofovir exposure with TAF [2], (S)-PMPA serves as an essential analytical standard for method development and validation in bioequivalence studies comparing generic tenofovir prodrug formulations [3].

Quality Control Release Testing for Tenofovir-Based Pharmaceutical Products

(S)-PMPA is employed as a system suitability standard and impurity marker in quality control release testing for tenofovir-containing pharmaceutical products, with supplier-provided characterization data supporting compliance with regulatory guidelines for analytical method validation and quality control applications [3].

Stereochemical Reference in Academic and Industrial Antiviral Research

As the well-characterized less active S-enantiomer of Tenofovir , (S)-PMPA provides a valuable stereochemical control for structure-activity relationship studies investigating the stereospecificity of nucleotide reverse transcriptase inhibition and prodrug activation mechanisms .

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